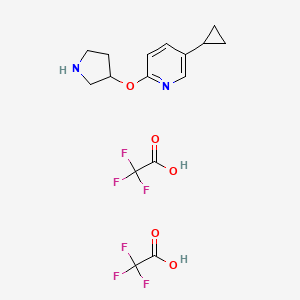

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid)

Description

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine, bis(trifluoroacetic acid) is a pyridine-derived compound featuring a cyclopropyl substituent at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. The bis(trifluoroacetic acid) (TFA) salt form enhances its solubility and stability, a common strategy for improving pharmacokinetic properties in drug discovery . The molecular weight and purity of structurally similar bis-TFA salts (e.g., 420.26 g/mol, ≥95% purity) highlight the importance of rigorous purification in handling such compounds .

Properties

Molecular Formula |

C16H18F6N2O5 |

|---|---|

Molecular Weight |

432.31 g/mol |

IUPAC Name |

5-cyclopropyl-2-pyrrolidin-3-yloxypyridine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H16N2O.2C2HF3O2/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11;2*3-2(4,5)1(6)7/h3-4,7,9,11,13H,1-2,5-6,8H2;2*(H,6,7) |

InChI Key |

QDFYXRABPOMHEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)OC3CCNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine bis(trifluoroacetic acid) generally involves:

Step 1: Construction of the substituted pyridine core

Starting from appropriately substituted pyridine derivatives, such as 2-hydroxypyridine or 2-chloropyridine derivatives, the cyclopropyl group is introduced at the 5-position via cross-coupling or nucleophilic substitution reactions.Step 2: Formation of the pyrrolidin-3-yloxy substituent

This involves nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with pyrrolidin-3-ol or a protected pyrrolidine derivative, forming the ether linkage.Step 3: Salt formation with trifluoroacetic acid

The free base is treated with trifluoroacetic acid (TFA) to obtain the bis(trifluoroacetic acid) salt, enhancing compound stability and crystallinity.

Detailed Synthetic Routes from Literature

Nucleophilic Aromatic Substitution (SNAr) Approach

- Starting material: 2-chloro-5-cyclopropylpyridine or 5-cyclopropyl-2-halopyridine.

- Reaction with pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) facilitates substitution at the 2-position, yielding 5-cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine.

- Purification by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling

- An alternative method employs palladium-catalyzed Buchwald–Hartwig amination or etherification, where 2-halopyridine derivatives are coupled with pyrrolidin-3-ol or its derivatives using Pd catalysts (e.g., Pd2(dba)3) and suitable ligands under inert atmosphere.

- Reaction conditions typically include heating in toluene or dioxane with a base such as sodium tert-butoxide or cesium carbonate.

- This method offers high regioselectivity and yields.

Salt Formation

- The free base compound is dissolved in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

- Trifluoroacetic acid is added dropwise at low temperature (0–5 °C) to form the bis(trifluoroacetic acid) salt.

- The salt precipitates out or is isolated by solvent evaporation and recrystallization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution | Pyrrolidin-3-ol, K2CO3 or Cs2CO3 | DMF or DMSO | 80–120 °C | 12–24 hours | 60–85 |

| Pd-catalyzed coupling | Pd2(dba)3, ligand, base (NaOtBu or Cs2CO3) | Toluene/Dioxane | 80–110 °C | 6–18 hours | 70–90 |

| Salt formation | Trifluoroacetic acid (2 eq) | DCM or THF | 0–5 °C | 1–2 hours | Quantitative |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms the presence of cyclopropyl protons (multiplets around 0.5–1.5 ppm), pyrrolidine ring protons (multiplets 2.0–4.0 ppm), and aromatic pyridine protons (7.0–9.0 ppm).

- ^13C NMR shows characteristic signals for cyclopropyl carbons (~10–20 ppm), pyrrolidine carbons (~40–60 ppm), and pyridine carbons (120–160 ppm).

-

- Electrospray ionization (ESI) typically shows molecular ion peaks consistent with the molecular weight of the free base or protonated species.

- The bis(trifluoroacetic acid) salt exhibits additional peaks corresponding to trifluoroacetate adducts.

-

- Bands corresponding to C–O–C ether stretch (~1100 cm^-1), aromatic C=C (~1600 cm^-1), and broad bands from trifluoroacetic acid (~1200–1300 cm^-1) in the salt form.

Research Discoveries and Applications

- The compound serves as a key intermediate or active moiety in medicinal chemistry, particularly in kinase inhibition and receptor modulation, as suggested by patent literature on heteroaryl substituted pyridines with biological activity.

- Structural analogs with pyrrolidinyl ether substitutions have shown improved pharmacokinetic profiles and receptor selectivity.

- Salt formation with trifluoroacetic acid enhances solubility and crystallinity, facilitating formulation and biological testing.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-chloropyridine, pyrrolidin-3-ol, base | Simple, cost-effective | Requires high temperature, moderate yields |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, ligand, base, pyrrolidin-3-ol | High regioselectivity, good yields | Requires expensive catalysts, inert atmosphere |

| Salt Formation | Trifluoroacetic acid | Improves solubility, stability | Additional purification step |

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidin-3-yloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid, bis(trifluoroacetic acid)

- Structural Differences : The substituent at the pyridine 3-position is a carboxylic acid group instead of a cyclopropyl moiety, and the pyrrolidine ring is attached at the 2-position rather than the 3-position via an ether linkage.

- Impact on Properties :

Its role in introducing nitrile or amine functionalities contrasts with the ether-linked pyrrolidine in the target compound .

Physicochemical and Functional Comparisons

Research Findings and Limitations

- Data Gaps : Melting points, solubility in specific solvents, and biological activity data for the target compound are absent in the provided evidence. Comparative studies would require experimental validation.

Biological Activity

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine, bis(trifluoroacetic acid) is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles as reported in various studies.

The biological activity of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammatory pathways, such as COX-2. This inhibition can lead to reduced inflammation and pain relief.

- Neurotransmitter Modulation : Its structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and pain perception.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : In vitro studies have demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Analgesic Properties : The compound's ability to modulate pain pathways suggests potential use as an analgesic agent. Studies have shown effective pain relief in animal models .

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited .

Case Studies

-

Study on Pain Relief :

- In a controlled study involving rats, administration of the compound resulted in a significant reduction in pain responses compared to control groups. The study measured pain using the formalin test, showing a decrease in both phases of pain response.

-

Anti-inflammatory Efficacy :

- A study evaluating the anti-inflammatory effects used carrageenan-induced paw edema models. The compound demonstrated a notable reduction in edema compared to standard treatments, indicating strong anti-inflammatory properties.

Data Summary

| Biological Activity | Observations | Reference |

|---|---|---|

| Anti-inflammatory | IC50 = 0.04 μmol against COX-2 | |

| Analgesic | Significant pain relief in rat models | |

| Antimicrobial | Effective against select pathogens |

Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. Toxicology studies indicate that the compound exhibits low toxicity levels in vitro and does not induce significant adverse effects at therapeutic doses. Further studies are needed to evaluate long-term effects and any potential interactions with other medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.